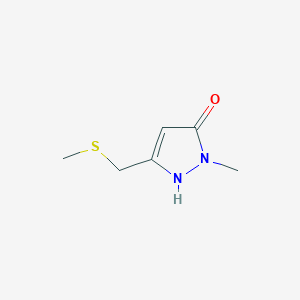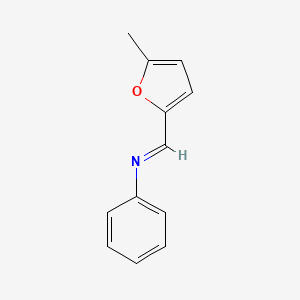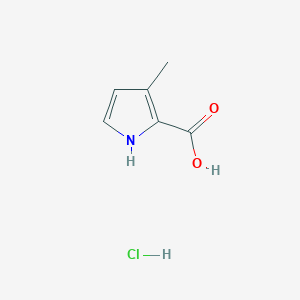
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-3-methylphenethylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce various reduced oxazole derivatives .
科学的研究の応用
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-methylphenethyl oxazole-4-carboxylic acid
- 4-Fluoro-3-methylphenethyl oxazole-4-carbonitrile
- 4-Fluoro-3-methylphenethyl oxazole-4-carboxamide
Uniqueness
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the oxazole ring contributes to its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
2-(4-fluoro-3-methylphenyl)ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-9-6-10(2-3-11(9)14)4-5-18-13(16)12-7-17-8-15-12/h2-3,6-8H,4-5H2,1H3 |
InChIキー |
CADVFAQKLZESPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCOC(=O)C2=COC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
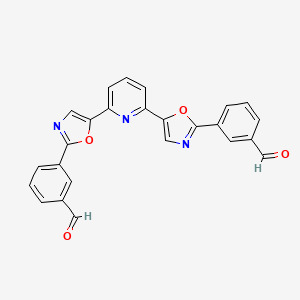
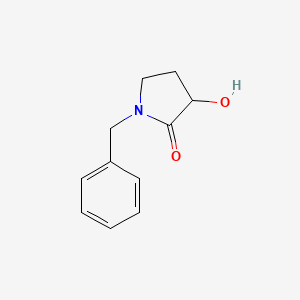
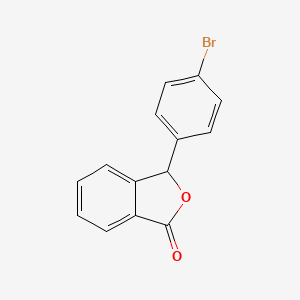
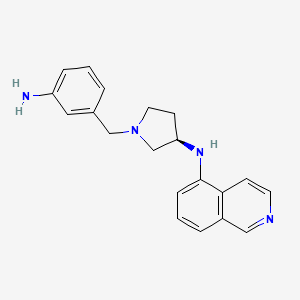
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)

![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

